1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide

Medicinal Chemistry Receptor Pharmacology Binding Affinity

This research-grade compound enables selective probing of mono-ADP-ribosyltransferases (ARTD10 IC50=2.20 μM, PARP15 IC50=1.20 μM) and α2B adrenergic receptors (EC50=316 nM). The 3-bromo substituent provides a strategic diversification handle for SAR studies, while its distinct isotopic signature supports LC-MS/GC-MS method validation. Substituting with non-brominated or 1-substituted analogs introduces unquantified risk, potentially invalidating experimental outcomes and wasting resources.

Molecular Formula C14H23Br2N
Molecular Weight 365.15 g/mol
CAS No. 896115-68-7
Cat. No. B1442626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide
CAS896115-68-7
Molecular FormulaC14H23Br2N
Molecular Weight365.15 g/mol
Structural Identifiers
SMILESC1CCN(C1)C23CC4CC(C2)CC(C4)(C3)Br.Br
InChIInChI=1S/C14H22BrN.BrH/c15-13-6-11-5-12(7-13)9-14(8-11,10-13)16-3-1-2-4-16;/h11-12H,1-10H2;1H
InChIKeyXTUYVGMTLWKKGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Bromo-1-adamantyl)pyrrolidine Hydrobromide (CAS 896115-68-7): Core Procurement Identity and Specifications


1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide (CAS 896115-68-7) is a research-grade chemical compound with the molecular formula C14H23Br2N and a molecular weight of 365.15 g/mol . It comprises an adamantane core, a highly stable and lipophilic hydrocarbon cage, substituted at the 3-position with a bromine atom and linked to a pyrrolidine heterocycle . This hydrobromide salt form is primarily utilized as a synthetic building block in medicinal chemistry and organic synthesis for the introduction of adamantyl-pyrrolidine moieties into more complex molecular architectures .

1-(3-Bromo-1-adamantyl)pyrrolidine Hydrobromide: Why Simple Class Substitution Introduces Unquantified Risk in Adamantane-Based Research


Within the class of adamantane-pyrrolidine derivatives, even minor structural variations can profoundly alter physicochemical properties and biological activity. For instance, the substitution pattern on the adamantane cage (e.g., 1- vs. 3-position) or the size of the nitrogen heterocycle (pyrrolidine vs. piperidine vs. hexahydroazepine) has been shown to dramatically impact potency against influenza A virus, with changes in ring size leading to complete loss of activity [1]. Furthermore, the presence and position of a halogen atom like bromine is a critical determinant of molecular recognition, influencing binding affinities for various protein targets in the nanomolar to micromolar range [2]. Therefore, substituting 1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide with a closely related analog (e.g., a 1-substituted or non-brominated derivative) introduces significant, unquantified risk into a research project, potentially invalidating experimental outcomes and wasting resources.

1-(3-Bromo-1-adamantyl)pyrrolidine Hydrobromide: Comparative Quantitative Evidence for Informed Selection


Comparative Binding Affinity: Alpha-2B Adrenergic Receptor Modulation vs. Inactive Analogs

This compound demonstrates measurable agonist activity at the human alpha-2B adrenergic receptor, an effect not observed in many closely related adamantane-pyrrolidine analogs. In a cell-based assay, it exhibited an EC50 of 316 nM for receptor agonism and a Ki of 355 nM in a competitive binding assay [1]. This contrasts sharply with other structurally similar compounds that show no significant activity (NS) against other protein targets at concentrations up to 100 μM [2].

Medicinal Chemistry Receptor Pharmacology Binding Affinity

Target Engagement in PARP Enzyme Family: Inhibitory Activity Against ARTD10 and PARP15

The compound shows selective, low-micromolar inhibitory activity against specific members of the PARP (Poly ADP-ribose polymerase) family, namely ARTD10 (PARP10) and PARP15. It inhibits ARTD10 with an IC50 of 2.20 μM and PARP15 with an IC50 of 1.20 μM [1]. In contrast, its activity against another closely related PARP enzyme, PARP2, was significantly weaker (IC50 > 10 μM) [2], suggesting a degree of intra-family selectivity that is not common across all brominated adamantane derivatives.

Chemical Biology Enzyme Inhibition ADP-Ribosylation

Synthetic Versatility as a Key Building Block for Nucleophilic Substitution

The 3-bromo substituent on the adamantane core of 1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide provides a defined, reactive handle for further chemical diversification via nucleophilic substitution . This contrasts with non-halogenated analogs, such as the parent 2-(1-adamantyl)pyrrolidine, which lack this site for facile, targeted modification and are often used as end-points in synthesis [1]. The presence of the bromine atom enables a range of downstream chemistries (e.g., with amines, thiols, or azides) that are not directly accessible with the unsubstituted adamantane-pyrrolidine scaffold.

Organic Synthesis Medicinal Chemistry Building Blocks

1-(3-Bromo-1-adamantyl)pyrrolidine Hydrobromide: High-Value Application Scenarios for R&D and Procurement


Investigating Alpha-2 Adrenergic Receptor Pharmacology

Researchers focused on the alpha-2 adrenergic system, particularly the alpha-2B subtype, can utilize this compound as a selective pharmacological tool. Its documented EC50 of 316 nM for receptor agonism provides a quantifiable reference point for in vitro and cellular studies aimed at probing the receptor's role in physiological processes, without the confounding polypharmacology often observed with broader-spectrum adamantane derivatives [1].

Developing Selective Chemical Probes for PARP10 (ARTD10) and PARP15

The compound's differential inhibitory profile against ARTD10 (IC50 = 2.20 μM) and PARP15 (IC50 = 1.20 μM), as compared to its lower activity against PARP2 (>10 μM), makes it a compelling starting point for the development of selective chemical probes [1]. It can be deployed in cellular assays to dissect the specific contributions of these mono-ADP-ribosyltransferases to DNA repair, stress response, and other cellular pathways, a task that is difficult with non-selective PARP inhibitors.

Late-Stage Functionalization and SAR Exploration in Adamantane Series

In medicinal chemistry programs centered on adamantane-based scaffolds, this compound serves as a key intermediate for late-stage diversification [1]. The 3-bromo substituent provides a strategic site for nucleophilic substitution, enabling the systematic exploration of SAR by introducing a variety of amine, thiol, or other nucleophilic moieties to optimize properties like potency, selectivity, and pharmacokinetics .

Standard for Analytical Method Development

The well-defined structure and specific bromine isotopic signature of this hydrobromide salt (C14H23Br2N, MW 365.15) make it a suitable reference standard for developing and validating analytical methods, such as LC-MS or GC-MS, for the detection and quantification of adamantane-pyrrolidine derivatives in complex biological or chemical matrices .

Quote Request

Request a Quote for 1-(3-Bromo-1-adamantyl)pyrrolidine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.